Cas no 2227850-52-2 (rac-(1R,2R)-2-2-chloro-6-(trifluoromethyl)phenylcyclopropylmethanamine)

rac-(1R,2R)-2-2-chloro-6-(trifluoromethyl)phenylcyclopropylmethanamine 化学的及び物理的性質
名前と識別子
-
- rac-(1R,2R)-2-2-chloro-6-(trifluoromethyl)phenylcyclopropylmethanamine
- EN300-1961797
- rac-[(1R,2R)-2-[2-chloro-6-(trifluoromethyl)phenyl]cyclopropyl]methanamine
- 2227850-52-2
-
- インチ: 1S/C11H11ClF3N/c12-9-3-1-2-8(11(13,14)15)10(9)7-4-6(7)5-16/h1-3,6-7H,4-5,16H2/t6-,7+/m0/s1
- InChIKey: CMLRKFRITHOVLL-NKWVEPMBSA-N
- ほほえんだ: ClC1=CC=CC(C(F)(F)F)=C1[C@@H]1C[C@H]1CN
計算された属性
- せいみつぶんしりょう: 249.0532115g/mol
- どういたいしつりょう: 249.0532115g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
rac-(1R,2R)-2-2-chloro-6-(trifluoromethyl)phenylcyclopropylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1961797-0.25g |
rac-[(1R,2R)-2-[2-chloro-6-(trifluoromethyl)phenyl]cyclopropyl]methanamine |
2227850-52-2 | 0.25g |
$1262.0 | 2023-09-17 | ||
Enamine | EN300-1961797-5.0g |
rac-[(1R,2R)-2-[2-chloro-6-(trifluoromethyl)phenyl]cyclopropyl]methanamine |
2227850-52-2 | 5g |
$3977.0 | 2023-06-01 | ||
Enamine | EN300-1961797-0.5g |
rac-[(1R,2R)-2-[2-chloro-6-(trifluoromethyl)phenyl]cyclopropyl]methanamine |
2227850-52-2 | 0.5g |
$1316.0 | 2023-09-17 | ||
Enamine | EN300-1961797-10g |
rac-[(1R,2R)-2-[2-chloro-6-(trifluoromethyl)phenyl]cyclopropyl]methanamine |
2227850-52-2 | 10g |
$5897.0 | 2023-09-17 | ||
Enamine | EN300-1961797-5g |
rac-[(1R,2R)-2-[2-chloro-6-(trifluoromethyl)phenyl]cyclopropyl]methanamine |
2227850-52-2 | 5g |
$3977.0 | 2023-09-17 | ||
Enamine | EN300-1961797-1.0g |
rac-[(1R,2R)-2-[2-chloro-6-(trifluoromethyl)phenyl]cyclopropyl]methanamine |
2227850-52-2 | 1g |
$1371.0 | 2023-06-01 | ||
Enamine | EN300-1961797-1g |
rac-[(1R,2R)-2-[2-chloro-6-(trifluoromethyl)phenyl]cyclopropyl]methanamine |
2227850-52-2 | 1g |
$1371.0 | 2023-09-17 | ||
Enamine | EN300-1961797-10.0g |
rac-[(1R,2R)-2-[2-chloro-6-(trifluoromethyl)phenyl]cyclopropyl]methanamine |
2227850-52-2 | 10g |
$5897.0 | 2023-06-01 | ||
Enamine | EN300-1961797-0.05g |
rac-[(1R,2R)-2-[2-chloro-6-(trifluoromethyl)phenyl]cyclopropyl]methanamine |
2227850-52-2 | 0.05g |
$1152.0 | 2023-09-17 | ||
Enamine | EN300-1961797-0.1g |
rac-[(1R,2R)-2-[2-chloro-6-(trifluoromethyl)phenyl]cyclopropyl]methanamine |
2227850-52-2 | 0.1g |
$1207.0 | 2023-09-17 |
rac-(1R,2R)-2-2-chloro-6-(trifluoromethyl)phenylcyclopropylmethanamine 関連文献
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
10. C to H effective ratio as a descriptor for co-processing light oxygenates and CH4 on Mo/H-ZSM-5†Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
rac-(1R,2R)-2-2-chloro-6-(trifluoromethyl)phenylcyclopropylmethanamineに関する追加情報
Racemic (1R,2R)-2-(2-Chloro-6-Trifluoromethylphenyl)cyclopropylmethanamine: A Comprehensive Overview
The compound racemic (1R,2R)-2-(2-chloro-6-trifluoromethylphenyl)cyclopropylmethanamine, with CAS No. 2227850-52-2, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopropyl group with a substituted phenyl ring and an amine functional group. The cyclopropyl moiety is known for its strained ring system, which can impart interesting reactivity and physical properties to the molecule. The phenyl ring, substituted with a chloro group at the 2-position and a trifluoromethyl group at the 6-position, adds further complexity to the structure, influencing both the electronic and steric properties of the compound.
Recent studies have highlighted the potential of this compound in various applications, particularly in drug discovery and materials science. The trifluoromethyl group is well-known for its electron-withdrawing effects, which can enhance the stability of the molecule and modulate its reactivity. This makes it a valuable component in the design of bioactive compounds with specific pharmacokinetic profiles. Additionally, the chloro substitution introduces a degree of hydrophilicity, which can be advantageous in optimizing solubility and bioavailability.
One of the most intriguing aspects of this compound is its stereochemistry. The (1R,2R) configuration refers to the spatial arrangement of substituents around the two chiral centers in the cyclopropyl ring. This stereochemistry plays a crucial role in determining the molecule's interactions with biological systems, making it a promising candidate for enantioselective synthesis and asymmetric catalysis. Recent advancements in asymmetric synthesis techniques have enabled researchers to efficiently prepare this enantiomerically pure compound, opening new avenues for its application in chiral recognition studies.
From a synthetic standpoint, this compound can be prepared via various routes, including coupling reactions and cyclopropanation strategies. The use of transition metal catalysts has significantly streamlined these processes, allowing for higher yields and better control over stereochemical outcomes. For instance, palladium-catalyzed cross-coupling reactions have been employed to construct the aryl-cyclopropane linkage efficiently. These methods not only enhance the scalability of synthesis but also contribute to green chemistry principles by minimizing waste and improving atom economy.
In terms of applications, this compound has shown potential as a building block in medicinal chemistry. Its unique combination of functional groups makes it suitable for exploring interactions with biological targets such as enzymes and receptors. Recent studies have demonstrated its ability to modulate enzyme activity through non-covalent interactions, suggesting its utility in drug design efforts targeting various therapeutic areas.
Moreover, the electronic properties of this compound make it an interesting candidate for materials science applications. The presence of electron-withdrawing groups like trifluoromethyl can influence the molecule's electronic behavior, potentially rendering it useful in organic electronics or optoelectronic devices.
In conclusion, racemic (1R,2R)-2-(2-chloro-6-trifluoromethylphenyl)cyclopropylmethanamine represents a versatile platform for exploring chemical reactivity and biological interactions. Its unique structure and functional groups position it as a valuable tool in both academic research and industrial applications.
2227850-52-2 (rac-(1R,2R)-2-2-chloro-6-(trifluoromethyl)phenylcyclopropylmethanamine) 関連製品
- 2137738-35-1(2,2-Difluoro-3-[(pyrrolidin-1-yl)amino]propanoic acid)
- 1796971-43-1(N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide)
- 1807398-48-6(2,6-Bis(trifluoromethyl)-3-iodocinnamic acid)
- 1797673-32-5(2-(4-chlorophenoxy)-N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-methylpropanamide)
- 2680752-25-2(benzyl N-(3,5-dichloro-4-sulfamoylphenyl)carbamate)
- 2248402-40-4(3-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyridine-2,3-dicarboxylate)
- 1374969-90-0(6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid)
- 1800303-78-9(4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride)
- 1613582-45-8(2-methyl-6-phenylhex-5-en-2-amine)
- 1058232-25-9(1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine)